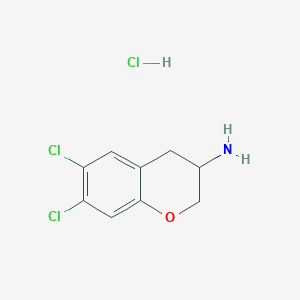
S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate: is an organic compound with the molecular formula C11H14Cl2NOS It is characterized by the presence of a tert-butyl group attached to a thiocarbamate moiety, which is further linked to a 3,4-dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate typically involves the reaction of tert-butyl isothiocyanate with 3,4-dichloroaniline. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate is used as a reagent in organic synthesis, particularly in the formation of thiocarbamate derivatives. It is also employed in the study of reaction mechanisms involving sulfur-containing compounds .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly those enzymes involved in the metabolism of xenobiotics. Its structural features make it a candidate for studying enzyme-substrate interactions.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in the development of new drugs. Its ability to interact with specific molecular targets makes it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This inhibition can lead to the modulation of metabolic pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
- S-tert-butyl N-(4-chlorophenyl)carbamothioate
- S-tert-butyl N-(2,4-dichlorophenyl)carbamothioate
- S-tert-butyl N-(3,5-dichlorophenyl)carbamothioate
Comparison: Compared to these similar compounds, S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate exhibits unique reactivity due to the presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring.
Eigenschaften
Molekularformel |
C11H13Cl2NOS |
|---|---|
Molekulargewicht |
278.2 g/mol |
IUPAC-Name |
S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate |
InChI |
InChI=1S/C11H13Cl2NOS/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) |
InChI-Schlüssel |
HPLFGCHUNQQMJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



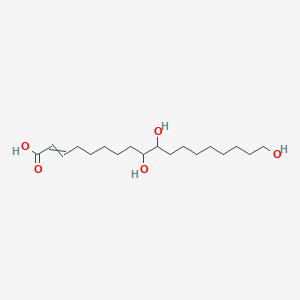
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
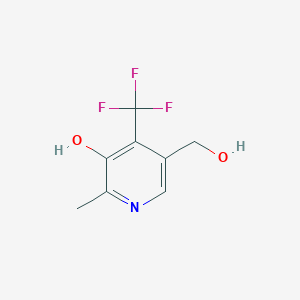
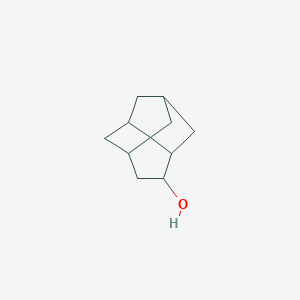
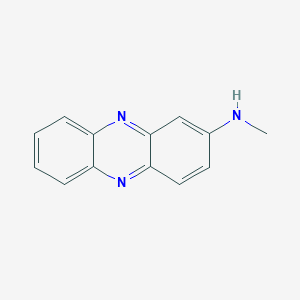

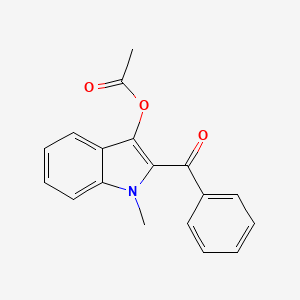
![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)
![2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile](/img/structure/B14646231.png)
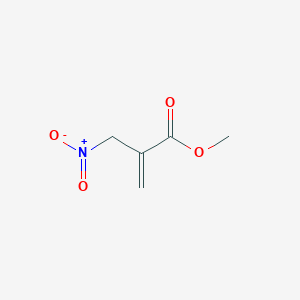
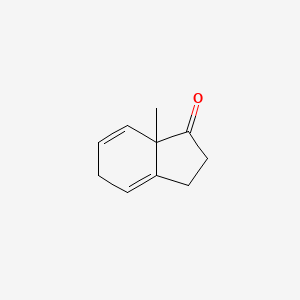
![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)
